molecular formula C23H19N3O4S2 B11219801 Ethyl 4-({[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11219801
M. Wt: 465.5 g/mol
InChI Key: BKBAZMLEDXODIY-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or thienopyrimidine moieties using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of ETHYL 4-[2-({4-OXO-3-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE lies in its specific substituents and the resulting biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C23H19N3O4S2

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H19N3O4S2/c1-2-30-22(29)15-8-10-16(11-9-15)24-19(27)14-32-23-25-18-12-13-31-20(18)21(28)26(23)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,24,27)

InChI Key

BKBAZMLEDXODIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3

Origin of Product

United States

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